{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate” is unique and contributes to its potential applications. The compound contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 252.31 . Its empirical formula is C12H13FN2OS . The SMILES string representation is Cn1c (CO)cnc1SCc2ccc (F)cc2 .Scientific Research Applications
Conversion of Azole Derivatives into CNS Drugs
Background on Azole Compounds : Azole compounds, including benzimidazoles, imidazothiazoles, and imidazoles, have been used in chemotherapy for various diseases, with noted central nervous system (CNS) side effects. These compounds are synthesized through pathways involving several steps, including distillation, condensation, and cyclization, among others. The imidazole derivative stands out for its potential in penetrating the CNS effectively, suggesting its utility in treating neurological disorders (Saganuwan, 2020).
Analytical Methods in Antioxidant Activity Studies
Antioxidant Activity Determination : Research on antioxidants is crucial due to their significant implications in food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews critical tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, among others. These assays, based on chemical reactions and spectrophotometry, are essential for assessing the kinetics or equilibrium states in antioxidant analysis (Munteanu & Apetrei, 2021).
Synthesis and Potential of Furan Derivatives
Furan Fatty Acids and Health : Furan fatty acids, present in various sources like plants and fish, have been associated with positive health effects, such as antioxidant and anti-inflammatory activities. However, the metabolite CMPF's role is debated, with studies showing both potential health benefits and concerns. The comprehensive evaluation of furan derivatives, including their synthesis, bioactivity, and health implications, highlights their complex role in nutrition and therapy (Xu et al., 2017).
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-14(10-23-16(21)15-3-2-8-22-15)9-19-17(20)24-11-12-4-6-13(18)7-5-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBAJRJNESVVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)F)COC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128124 | |
Record name | [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-42-7 | |
Record name | [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338422-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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